1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)-
CAS No.: 119647-62-0
Cat. No.: VC20860563
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119647-62-0 |
|---|---|
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-1H-pyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H7NO2/c8-3-5-1-2-7-6(5)4-9/h1-3,7,9H,4H2 |
| Standard InChI Key | FLRVZKAGXBTAJR-UHFFFAOYSA-N |
| SMILES | C1=CNC(=C1C=O)CO |
| Canonical SMILES | C1=CNC(=C1C=O)CO |
Introduction
1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)-, with the CAS number 119647-62-0, is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by its molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol .
Synthesis and Applications
While specific synthesis methods for 1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)-, are not detailed in the available literature, pyrrole derivatives are generally synthesized through various methods such as the Knorr synthesis or the Paal-Knorr synthesis. These compounds are often used as building blocks in organic synthesis due to their reactivity.
Pyrrole derivatives have been explored for their potential biological activities, including anticancer and antimicrobial properties. For instance, pyrrole-based compounds have shown promise in inhibiting tumor cell growth and exhibiting antiproliferative effects .
Biological Activities of Pyrrole Derivatives
Although specific biological data for 1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)-, is limited, pyrrole derivatives have been studied extensively for their biological activities:
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Anticancer Activity: Pyrrole-based compounds have demonstrated antiproliferative effects against various cancer cell lines. For example, some pyrrole hydrazones have shown selective activity against melanoma cells with IC50 values comparable to standard chemotherapeutic agents .
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Antimicrobial Activity: Pyrrolidine derivatives have been found to inhibit bacterial biofilm growth and exhibit antimicrobial activity against Gram-positive pathogens .
Research Findings and Future Directions
The lack of specific research findings on 1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)-, suggests a need for further investigation into its properties and potential applications. Given the versatility of pyrrole derivatives in organic synthesis and their biological activities, exploring this compound could lead to novel applications in pharmaceuticals or materials science.
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